[3-[2,3-dihydro-1H-inden-2-yl-[(2-ethyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2,3-dihydro-1H-inden-2-yl-[(2-ethyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol is a complex organic compound that features a combination of an indene moiety, a triazole ring, and a phenylmethanol group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2,3-dihydro-1H-inden-2-yl-[(2-ethyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene structure can be synthesized through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, often involving azide and alkyne precursors.
Coupling Reactions: The final step would involve coupling the indene-triazole intermediate with a phenylmethanol derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylmethanol group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the triazole ring or the indene moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce halogenated or nitrated products.
Scientific Research Applications
Chemistry
In chemistry, [3-[2,3-dihydro-1H-inden-2-yl-[(2-ethyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for [3-[2,3-dihydro-1H-inden-2-yl-[(2-ethyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
[3-[2,3-dihydro-1H-inden-2-yl-[(2-ethyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol: shares similarities with other indene-triazole derivatives.
Indene derivatives: Known for their diverse biological activities.
Triazole derivatives: Widely studied for their medicinal properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
[3-[2,3-dihydro-1H-inden-2-yl-[(2-ethyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-25-21(22-15-23-25)13-24(19-9-5-6-16(10-19)14-26)20-11-17-7-3-4-8-18(17)12-20/h3-10,15,20,26H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZDQZLYNWHOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN(C2CC3=CC=CC=C3C2)C4=CC=CC(=C4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.